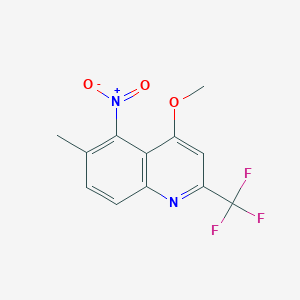

4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline

Description

Properties

IUPAC Name |

4-methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O3/c1-6-3-4-7-10(11(6)17(18)19)8(20-2)5-9(16-7)12(13,14)15/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZITCZYZVYHHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(C=C2OC)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379483 | |

| Record name | 4-methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-62-0 | |

| Record name | 4-methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175203-62-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed synthetic pathway for 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline. To the best of our knowledge, a detailed experimental protocol for this specific compound is not currently published in publicly accessible literature. The methodologies and quantitative data presented herein are extrapolated from established synthetic routes for structurally analogous compounds and should be considered illustrative. All proposed reactions should be meticulously optimized and validated under appropriate laboratory settings.

Introduction

This compound is a complex heterocyclic compound with potential applications in medicinal chemistry and materials science, owing to its substituted quinoline core. The presence of a trifluoromethyl group, a methoxy group, a methyl group, and a nitro group on the quinoline scaffold suggests that it may exhibit unique biological activities and chemical properties. This guide provides a comprehensive, albeit theoretical, multi-step synthesis for this target molecule, designed to be a valuable resource for researchers in organic synthesis and drug discovery.

Proposed Synthetic Pathway

The proposed synthesis is a four-step process commencing with the construction of the quinoline core, followed by sequential functional group interconversions to achieve the desired substitution pattern. The overall strategy is outlined below:

Figure 1: Proposed four-step synthesis of the target compound.

Experimental Protocols and Data

Step 1: Synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline

This step involves a cyclization reaction between 4-methylaniline and ethyl 4,4,4-trifluoroacetoacetate, analogous to the synthesis of similar 4-hydroxy-2-(trifluoromethyl)quinolines.

Experimental Protocol:

A mixture of 4-methylaniline (p-toluidine), ethyl 4,4,4-trifluoroacetoacetate, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with a Dean-Stark apparatus to remove water. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Quantitative Data (Illustrative):

| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Eq. | Amount Used |

| 4-Methylaniline | 107.15 | 1.0 | 10.7 g |

| Ethyl 4,4,4-trifluoroacetoacetate | 184.11 | 1.1 | 22.1 g |

| p-Toluenesulfonic acid | 172.20 | 0.05 | 0.86 g |

| Toluene | - | - | 200 mL |

| Product | 227.18 | - | - |

| Estimated Yield | - | - | 75% |

Step 2: Nitration of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline

The quinoline core is nitrated using a standard nitrating mixture. The nitro group is expected to add at the 5-position due to the directing effects of the existing substituents.

Experimental Protocol:

4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline is dissolved in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C). A mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining the low temperature. After the addition, the mixture is stirred for a specified time and then carefully poured onto ice. The precipitated product is collected by filtration, washed with water, and dried.

Quantitative Data (Illustrative):

| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Eq. | Amount Used |

| 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline | 227.18 | 1.0 | 22.7 g |

| Concentrated Nitric Acid (68%) | 63.01 | 1.1 | 7.6 mL |

| Concentrated Sulfuric Acid (98%) | 98.08 | - | 100 mL |

| Product | 272.18 | - | - |

| Estimated Yield | - | - | 80% |

Step 3: Chlorination of 4-Hydroxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline

The hydroxyl group at the 4-position is converted to a chloro group using phosphorus oxychloride, a common reagent for this transformation.

Experimental Protocol:

A mixture of 4-hydroxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline and phosphorus oxychloride (POCl₃), with a catalytic amount of N,N-dimethylformamide (DMF), is heated at reflux. The reaction progress is monitored by TLC. After completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate solution). The resulting solid is filtered, washed, and dried.

Quantitative Data (Illustrative):

| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Eq. | Amount Used |

| 4-Hydroxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline | 272.18 | 1.0 | 27.2 g |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 5.0 | 50 mL |

| N,N-Dimethylformamide (DMF) | 73.09 | cat. | 0.5 mL |

| Product | 290.62 | - | - |

| Estimated Yield | - | - | 90% |

Step 4: Methoxylation of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline

The final step is a nucleophilic aromatic substitution where the 4-chloro group is displaced by a methoxy group using sodium methoxide.

Experimental Protocol:

4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline is dissolved in anhydrous methanol. A solution of sodium methoxide in methanol is added, and the mixture is heated at reflux. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the final product, which can be further purified by column chromatography or recrystallization.

Quantitative Data (Illustrative):

| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Eq. | Amount Used |

| 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline | 290.62 | 1.0 | 29.1 g |

| Sodium Methoxide (25% in Methanol) | 54.02 | 1.5 | 32.4 mL |

| Anhydrous Methanol | - | - | 150 mL |

| Product | 286.21 | - | - |

| Estimated Yield | - | - | 85% |

Logical Workflow for Synthesis

The sequence of reactions is critical for the successful synthesis of the target molecule. The workflow diagram below illustrates the logical progression from starting materials to the final product.

Characterization of 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline, a quinoline derivative with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound (CAS 175203-62-0), this document compiles information from structurally related analogs to propose a plausible synthetic route, predict spectroscopic and physicochemical properties, and discuss potential biological activities. The strategic incorporation of a methoxy, methyl, nitro, and trifluoromethyl group onto the quinoline scaffold suggests that this compound may exhibit significant biological effects, warranting further investigation. This guide is intended to serve as a foundational resource to stimulate and inform future research into this promising molecule.

Introduction

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1][2][3][4] The functionalization of the quinoline scaffold allows for the fine-tuning of its biological and physicochemical properties. The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity of drug candidates.[5] This guide focuses on the specific derivative, this compound, providing a detailed, albeit partially predictive, characterization.

Physicochemical Properties

While experimental data for the target compound is not publicly available, the following table summarizes its basic molecular information, which can be derived from its chemical structure.

| Property | Value | Source |

| CAS Number | 175203-62-0 | [6][7][8] |

| Molecular Formula | C12H9F3N2O3 | [6] |

| Molecular Weight | 286.21 g/mol | [6] |

Proposed Synthesis

A plausible synthetic pathway for this compound can be devised from established methods for analogous quinoline derivatives. A potential route involves a multi-step synthesis starting from 4-methylaniline, followed by cyclization, chlorination, methoxylation, and nitration.

Proposed Synthetic Pathway

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 175203-62-0 | MFCD00126683 | Quinoline, 4-methoxy-6-methyl-5-nitro-2-(trifluoromethyl)- [aaronchem.com]

- 7. This compound | 175203-62-0 [chemicalbook.com]

- 8. 175203-62-0 | this compound - Fluoropharm [fluoropharm.com]

A Technical Guide to the Predicted ¹H NMR Spectrum of 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H NMR spectrum of 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline. Due to the absence of a publicly available experimental spectrum for this specific molecule, this document leverages established principles of NMR spectroscopy and existing data for structurally related quinoline derivatives to provide a comprehensive and predictive overview. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Predicted ¹H NMR Spectral Data

The chemical structure and numbering of this compound are shown below. The predicted ¹H NMR chemical shifts, multiplicities, and coupling constants are summarized in Table 1. These predictions are based on the analysis of substituent effects on the quinoline ring system. Protons on the quinoline ring typically resonate in the aromatic region (δ 6.5-9.0 ppm)[1]. The electron-withdrawing nature of the nitrogen atom and the nitro group, along with the electron-donating effects of the methoxy and methyl groups, all influence the precise chemical shifts.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.2 - 7.5 | Singlet (s) | N/A |

| H-7 | ~7.8 - 8.1 | Doublet (d) | ~9.0 |

| H-8 | ~8.2 - 8.5 | Doublet (d) | ~9.0 |

| OCH₃ | ~4.0 - 4.2 | Singlet (s) | N/A |

| CH₃ | ~2.5 - 2.7 | Singlet (s) | N/A |

Analysis of Substituent Effects

The predicted chemical shifts are rationalized by considering the electronic effects of each substituent:

-

2-Trifluoromethyl (-CF₃) Group: This strongly electron-withdrawing group will deshield adjacent protons. However, in this structure, it is at position 2, which has no adjacent protons on the quinoline ring itself. Its primary influence will be on the overall electron density of the ring system.

-

4-Methoxy (-OCH₃) Group: This electron-donating group will shield nearby protons, causing them to resonate at a higher field (lower ppm). This effect is most pronounced on the H-3 proton.

-

5-Nitro (-NO₂) Group: This is a very strong electron-withdrawing group and will significantly deshield protons in its vicinity, particularly those on the same ring. This will have a notable effect on the H-7 and H-8 protons.

-

6-Methyl (-CH₃) Group: This electron-donating group will have a slight shielding effect on adjacent protons.

The H-3 proton is expected to be a singlet as it has no adjacent protons to couple with. The H-7 and H-8 protons are predicted to form a doublet of doublets due to their coupling with each other. The methoxy and methyl protons will each appear as a singlet.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a general experimental protocol for acquiring the ¹H NMR spectrum of this compound. This protocol is based on standard practices for the analysis of substituted quinolines.

Table 2: Experimental Protocol for ¹H NMR Spectroscopy

| Parameter | Specification |

| Sample Preparation | |

| Sample Amount | 5-10 mg |

| Solvent | Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) |

| Solvent Volume | 0.5 - 0.7 mL |

| Standard | Tetramethylsilane (TMS) as an internal standard (0 ppm) |

| Instrumentation | |

| Spectrometer | 300 MHz or higher NMR spectrometer (e.g., Bruker Avance series) |

| Probe | 5 mm broadband probe |

| Acquisition Parameters | |

| Temperature | 298 K |

| Pulse Sequence | Standard pulse-acquire sequence |

| Spectral Width | 0 - 15 ppm |

| Number of Scans | 16 - 64 (depending on sample concentration) |

| Relaxation Delay | 1 - 5 seconds |

| Acquisition Time | 2 - 4 seconds |

| Processing | |

| Apodization | Exponential multiplication (line broadening of 0.3 Hz) |

| Phasing | Manual or automatic phasing |

| Baseline Correction | Automatic baseline correction |

| Referencing | Reference the TMS signal to 0.00 ppm |

Logical Relationship of Spectral Data

The relationship between the molecular structure and the expected ¹H NMR signals can be visualized as a logical flow. The position of each substituent dictates the electronic environment of the protons, which in turn determines their chemical shifts and multiplicities.

Caption: Logical relationships in ¹H NMR prediction.

This guide provides a foundational understanding of the expected ¹H NMR spectrum for this compound. Experimental verification is essential to confirm these predictions and to fully characterize this compound. The provided protocols and analysis serve as a valuable resource for researchers working with this and similar quinoline derivatives.

References

An In-depth Technical Guide to the Predicted ¹³C NMR Spectrum of 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) data for the novel heterocyclic compound, 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline. In the absence of direct experimental data, this document presents a robust prediction of the ¹³C NMR chemical shifts based on established substituent effects on the quinoline core. This guide is intended to support researchers in the identification, characterization, and development of quinoline-based compounds.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. The predictions are based on the known ¹³C NMR data of quinoline and the application of substituent chemical shift (SCS) effects for methoxy, methyl, nitro, and trifluoromethyl groups derived from substituted benzene analogs.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2 | ~145-150 (quartet) | The trifluoromethyl group at C-2 is strongly electron-withdrawing, causing a significant downfield shift. The signal is expected to be a quartet due to coupling with the three fluorine atoms. |

| C-3 | ~118-122 | The trifluoromethyl group at the adjacent C-2 position will have a deshielding effect. |

| C-4 | ~160-165 | The methoxy group at C-4 is a strong electron-donating group, causing a significant downfield (deshielding) effect on the ipso-carbon. |

| C-4a | ~125-129 | This carbon is influenced by the methoxy group at C-4 and the nitro group at C-5. |

| C-5 | ~140-145 | The nitro group at C-5 is a strong electron-withdrawing group, leading to a downfield shift of the ipso-carbon. |

| C-6 | ~135-140 | The methyl group at C-6 causes a downfield shift on the ipso-carbon. |

| C-7 | ~125-129 | The methyl group at the adjacent C-6 position will have a minor shielding effect, while the nitro group at C-5 will have a deshielding effect. |

| C-8 | ~128-132 | Relatively unaffected by distant substituents. |

| C-8a | ~148-152 | Influenced by the nitrogen atom in the quinoline ring. |

| -OCH₃ | ~55-60 | Typical chemical shift for a methoxy group attached to an aromatic ring. |

| -CH₃ | ~15-20 | Typical chemical shift for a methyl group attached to an aromatic ring. |

| -CF₃ | ~120-125 (quartet) | The carbon of the trifluoromethyl group will appear as a quartet with a large C-F coupling constant. |

Molecular Structure with Carbon Numbering

The following diagram illustrates the structure of this compound with the carbon atoms numbered for correlation with the NMR data table.

Caption: Molecular structure of this compound.

Experimental Protocols

While experimental data for the target compound is not currently available in the literature, a plausible protocol for its synthesis and subsequent ¹³C NMR analysis is outlined below. This protocol is based on established synthetic methodologies for substituted quinolines and standard NMR acquisition techniques.

Synthesis of this compound

A potential synthetic route could involve a multi-step process starting from appropriately substituted aniline and carbonyl compounds, followed by nitration. A generalized procedure is as follows:

-

Condensation Reaction: A substituted 2-aminoaryl ketone or aldehyde would be reacted with a compound containing an active methylene group, such as a β-ketoester bearing a trifluoromethyl group, under acidic or basic catalysis (e.g., Friedländer synthesis) to form the quinoline core.

-

Methoxylation: If not already incorporated in the starting materials, the hydroxyl group at the 4-position can be converted to a methoxy group using a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a base.

-

Nitration: The resulting 4-methoxy-6-methyl-2-(trifluoromethyl)quinoline would then be subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

-

Purification: The final product would be purified using standard techniques such as column chromatography or recrystallization to obtain the pure this compound.

¹³C NMR Data Acquisition

The following is a standard protocol for acquiring a ¹³C NMR spectrum of a small organic molecule like the target compound.

-

Sample Preparation:

-

Dissolve approximately 20-50 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Spectrometer Setup:

-

The experiment would be performed on a 400 MHz or higher field NMR spectrometer.

-

The probe should be tuned to the ¹³C frequency.

-

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on a Bruker spectrometer) would be used.

-

Spectral Width: Approximately 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds to ensure proper relaxation of quaternary carbons.

-

Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

-

-

Data Processing:

-

The Free Induction Decay (FID) would be Fourier transformed with an exponential line broadening of 1-2 Hz.

-

The spectrum would be phased and baseline corrected.

-

Chemical shifts would be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

Logical Workflow for ¹³C NMR Prediction

The prediction of the ¹³C NMR chemical shifts for the target molecule follows a logical workflow based on the principle of additivity of substituent effects.

Caption: Workflow for the prediction of ¹³C NMR chemical shifts.

Mass spectrometry analysis of 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline

This technical guide provides a comprehensive overview of the mass spectrometry analysis of this compound. Due to the limited availability of direct experimental data for this specific compound, this paper establishes a predictive framework for its analysis based on the known mass spectrometric behavior of related quinoline derivatives and functional groups. This guide covers proposed fragmentation patterns, detailed experimental protocols, and visual workflows to support researchers in the identification and characterization of this and similar molecules.

Molecular Structure and Properties

-

Compound Name: this compound

-

CAS Number: 175203-62-0[1]

-

Molecular Formula: C₁₂H₉F₃N₂O₃

-

Molecular Weight: 286.21 g/mol

Predicted Mass Spectrometry Fragmentation

The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) is anticipated to proceed through several characteristic pathways. In positive ion mode ESI, the molecule is expected to be readily protonated to form the [M+H]⁺ ion. Subsequent collision-induced dissociation (CID) would lead to a series of fragment ions. The primary fragmentation events are predicted to involve the loss of the nitro group (NO₂), the methoxy group (CH₃O or CH₃), and potentially rearrangements involving the trifluoromethyl group.

Proposed Key Fragmentation Pathways:

-

Loss of a Methyl Radical: Cleavage of the methoxy group can result in the loss of a methyl radical (•CH₃) to form a stable ion.

-

Loss of the Nitro Group: The nitro group can be lost as •NO₂.

-

Loss of Carbon Monoxide: Following the initial fragmentation, the quinoline ring structure can undergo further cleavage, including the loss of carbon monoxide (CO).

-

Cleavage of the Trifluoromethyl Group: The C-CF₃ bond can cleave, leading to the loss of a •CF₃ radical.

The following diagram illustrates the proposed fragmentation pathway for the protonated molecule.

Proposed ESI-MS/MS fragmentation of the target compound.

Quantitative Data Summary

The following table summarizes the predicted key fragment ions for this compound in positive ion mode mass spectrometry. The exact mass is calculated based on the elemental composition of the parent molecule and its fragments.

| Ion | Proposed Structure | m/z (monoisotopic) |

| [M+H]⁺ | Protonated Parent Molecule | 287.06 |

| [M+H - CH₃]⁺ | Loss of a methyl radical from the methoxy group | 272.04 |

| [M+H - NO₂]⁺ | Loss of the nitro group | 241.07 |

| [M+H - CF₃]⁺ | Loss of the trifluoromethyl group | 218.06 |

| [M+H - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide | 244.04 |

Experimental Protocols

A robust analytical method for the detection and quantification of this compound would typically involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This approach offers high sensitivity and selectivity.[2][3]

4.1. Sample Preparation (Protein Precipitation for Plasma/Serum)

This protocol is suitable for the extraction of the analyte from biological matrices.

-

To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.[3]

-

Vortex the mixture for 1 minute to precipitate proteins.[3]

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.[3]

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.[3]

-

Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

4.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Instrument: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is generally suitable for quinoline derivatives.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MS/MS Mode: Multiple Reaction Monitoring (MRM) would be used for quantification, monitoring specific transitions from the precursor ion to product ions.

The following diagram outlines a general workflow for the LC-MS/MS analysis.

General workflow for LC-MS/MS analysis.

Conclusion

References

An In-depth Technical Guide on the Putative Crystal Structure and Analysis of 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline

Disclaimer: As of December 2025, a specific crystal structure for 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline has not been deposited in publicly accessible crystallographic databases. This guide is therefore based on established methodologies and data from structurally analogous quinoline derivatives. The presented data and protocols are intended to serve as a predictive framework for researchers and drug development professionals.

This technical guide provides a comprehensive overview of the anticipated structural characteristics and a hypothetical experimental approach for the synthesis and crystallographic analysis of this compound. The methodologies and potential biological contexts are derived from published research on similar quinoline-based compounds.

Predicted Crystallographic and Physicochemical Data

While specific experimental data for the title compound is unavailable, the following tables summarize representative data for analogous nitro- and methoxy-substituted quinoline derivatives. These values provide a baseline for what might be expected upon successful crystallization and analysis.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Source Analogy |

| CAS Number | 175203-62-0 | [1] |

| Molecular Formula | C₁₂H₉F₃N₂O₃ | Derived |

| Molecular Weight | 286.21 g/mol | Calculated |

| Melting Point | 160-185 °C | [2] |

| Appearance | Yellowish solid | [3] |

Table 2: Representative Crystallographic Data for a Quinoline Derivative

This data is for a related trifluoromethylated quinoline compound and is presented here as an example.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Varies |

| b (Å) | Varies |

| c (Å) | Varies |

| α (°) | 90 |

| β (°) | Varies |

| γ (°) | 90 |

| Volume (ų) | Varies |

| Z | 4 |

| Density (calculated) (g/cm³) | Varies |

Experimental Protocols

The following sections detail the probable synthetic route and the standard procedure for single-crystal X-ray diffraction, adapted from methodologies reported for similar quinoline compounds.[3][4]

Synthesis of this compound

The synthesis of the title compound is anticipated to be a multi-step process, likely commencing with a substituted aniline. The following protocol is a plausible route adapted from the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.[3][4]

Step 1: Cyclization to form the Quinolin-4-ol Core A mixture of 4-methoxy-2-methylaniline and ethyl trifluoroacetoacetate would be subjected to a cyclization reaction, likely under acidic conditions (e.g., using polyphosphoric acid) and elevated temperatures.

Step 2: Nitration of the Quinoline Ring The resulting 6-methoxy-4-methyl-2-(trifluoromethyl)quinolin-4-ol would then be nitrated. This is typically achieved using a mixture of nitric acid and a suitable solvent like propionic acid at room temperature, followed by heating to drive the reaction to completion.

Step 3: Chlorination of the 4-position The hydroxyl group at the 4-position would be converted to a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF.

Step 4: Methoxylation at the 4-position Finally, the 4-chloro group would be substituted with a methoxy group by reacting the intermediate with sodium methoxide in methanol.

Single-Crystal X-ray Crystallography

Should the synthesis yield a solid product, the following steps would be undertaken to obtain its crystal structure.

-

Crystallization: The purified solid would be dissolved in a suitable solvent or a mixture of solvents (e.g., dichloromethane and hexane). Slow evaporation of the solvent, vapor diffusion, or cooling would be employed to encourage the growth of single crystals suitable for diffraction.[5]

-

Data Collection: A selected single crystal would be mounted on a diffractometer. X-ray diffraction data would be collected at a controlled temperature (typically 100 K or 293 K) using a specific X-ray wavelength (e.g., Mo Kα, λ = 0.71073 Å).

-

Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell dimensions and space group. The crystal structure would then be solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be placed in calculated positions and refined using a riding model.

Visualized Workflows and Pathways

The following diagrams, rendered using Graphviz, illustrate the proposed synthetic pathway, the experimental workflow for crystal structure determination, and a potential signaling pathway that could be investigated for this class of compounds.

Potential Biological Significance

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antimalarial properties.[6] Many substituted quinolines function as inhibitors of key signaling pathways implicated in cancer progression, such as those involving the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7] The title compound, with its specific substitution pattern, represents a novel chemical entity for which the biological activity has not yet been characterized. Future research could explore its potential as an inhibitor of such pathways.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, this guide provides a robust framework based on analogous compounds for its synthesis, structural analysis, and potential biological evaluation. The protocols and predictive data herein are intended to facilitate future research into this and related novel quinoline derivatives, which continue to be a promising scaffold in the field of medicinal chemistry.

References

- 1. This compound | 175203-62-0 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline | Atlantis Press [atlantis-press.com]

- 5. Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

In-Depth Technical Guide: Physicochemical Properties of 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous therapeutic agents due to their diverse pharmacological activities. This technical guide focuses on a specific derivative, 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline, providing a comprehensive overview of its known physicochemical properties, a proposed synthetic pathway, and its potential role in relevant biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

A thorough review of available data has yielded key physicochemical parameters for this compound. While experimental data for some properties are not publicly available, the existing information provides a solid foundation for further investigation.

| Property | Value | Source |

| CAS Number | 175203-62-0 | Commercial Supplier |

| Molecular Formula | C₁₂H₉F₃N₂O₃ | Calculated |

| Molecular Weight | 286.21 g/mol | Commercial Supplier |

| Melting Point | 181-183 °C | Commercial Supplier |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| pKa | Data not available | - |

| logP | Data not available | - |

| Purity | >95% | Commercial Supplier |

Note: The absence of experimental data for boiling point, solubility, pKa, and logP highlights areas for future experimental characterization of this compound. Computational prediction methods could be employed to estimate these values in the interim.

Proposed Synthesis Pathway

Proposed Experimental Protocol:

Step 1: Synthesis of 4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline

This initial step involves a cyclization reaction to form the quinoline core.

-

Reactants: 4-methoxyaniline and ethyl 4,4,4-trifluoroacetoacetate.

-

Reagents: Polyphosphoric acid (PPA) or a similar dehydrating agent and acid catalyst.

-

Procedure: a. A mixture of 4-methoxyaniline and ethyl 4,4,4-trifluoroacetoacetate is heated in the presence of polyphosphoric acid. b. The reaction is monitored for completion using an appropriate analytical technique, such as Thin Layer Chromatography (TLC). c. Upon completion, the reaction mixture is cooled and quenched with ice-water. d. The precipitated solid is collected by filtration, washed, and dried to yield 4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline.

Step 2: Methylation of the 4-hydroxyl group

-

Reactant: 4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline.

-

Reagents: A suitable methylating agent (e.g., dimethyl sulfate or methyl iodide) and a base (e.g., potassium carbonate or sodium hydride).

-

Solvent: An appropriate polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Procedure: a. The 4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline is dissolved in the chosen solvent. b. The base is added, followed by the dropwise addition of the methylating agent. c. The reaction is stirred at an appropriate temperature until completion (monitored by TLC). d. The reaction is worked up by quenching with water and extracting the product with an organic solvent. e. The organic layer is dried and concentrated to yield 4-methoxy-6-methyl-2-(trifluoromethyl)quinoline.

Step 3: Nitration of 4-methoxy-6-methyl-2-(trifluoromethyl)quinoline

The final step introduces the nitro group onto the quinoline ring.

-

Reactant: 4-methoxy-6-methyl-2-(trifluoromethyl)quinoline.

-

Reagents: A nitrating mixture, typically consisting of concentrated nitric acid and concentrated sulfuric acid.

-

Procedure: a. The 4-methoxy-6-methyl-2-(trifluoromethyl)quinoline is dissolved in concentrated sulfuric acid at a low temperature (e.g., 0 °C). b. The nitrating mixture is added dropwise while maintaining the low temperature. c. The reaction is stirred for a specified period, and the progress is monitored. d. The reaction mixture is then carefully poured onto ice, and the precipitated product is collected by filtration. e. The crude product is washed and can be further purified by recrystallization to obtain this compound.

Synthesis Workflow Diagram

Caption: Proposed multi-step synthesis of the target compound.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity and specific molecular targets of this compound is not currently documented in publicly accessible literature. However, the broader class of quinoline derivatives has been extensively studied and is known to exhibit a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.

Many quinoline-based compounds have been identified as inhibitors of key signaling pathways implicated in cancer cell proliferation and survival. One of the most prominent of these is the PI3K/Akt/mTOR pathway . Dysregulation of this pathway is a hallmark of many human cancers.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. The pathway is initiated by the activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates and activates Akt. Activated Akt, in turn, phosphorylates a range of downstream targets, including the mammalian target of rapamycin (mTOR), leading to the promotion of cell growth and survival.

Given the structural motifs present in this compound, it is plausible that this compound could act as an inhibitor at one or more nodes within the PI3K/Akt/mTOR pathway. Further experimental validation, such as in vitro kinase assays and cellular assays, would be required to confirm this hypothesis and to elucidate the precise mechanism of action.

Caption: Potential inhibitory action on the PI3K/Akt/mTOR pathway.

Conclusion

This technical guide provides a summary of the currently available physicochemical data for this compound. While some key experimental values are yet to be determined, the provided information serves as a critical starting point for further research. The proposed synthetic pathway offers a viable route for the preparation of this compound, enabling its further biological evaluation. The hypothesized interaction with the PI3K/Akt/mTOR signaling pathway provides a rationale for investigating its potential as a therapeutic agent, particularly in the context of oncology. Further experimental studies are essential to validate these hypotheses and to fully characterize the chemical and biological profile of this promising quinoline derivative.

Predicted Biological Activity of 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a predictive analysis of the biological activity of 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline based on published data for structurally related quinoline derivatives. The specific biological activities of this compound have not been empirically determined in the cited literature.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of pharmacological activities.[1][2][3] Quinoline derivatives have been extensively investigated and developed as antimalarial, anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents.[1][3] The unique chemical properties of the quinoline ring system allow for diverse substitutions, enabling the fine-tuning of its biological and pharmacological profile. This whitepaper aims to predict the biological activities of the novel compound, this compound, by extrapolating from the known activities of structurally analogous compounds. The presence of key functional groups—a methoxy group, a methyl group, a nitro group, and a trifluoromethyl group—on the quinoline core suggests a high likelihood of significant biological activity, particularly in the realms of oncology and infectious diseases.

Predicted Biological Activities

Based on the extensive literature on substituted quinolines, the primary predicted biological activities for this compound are anticancer and antimalarial activities.

Predicted Anticancer Activity

The quinoline core is a common feature in a multitude of anticancer agents.[1][4] The trifluoromethyl group, in particular, is known to enhance the anticancer potential of various heterocyclic compounds.[5][6] Several quinoline derivatives bearing trifluoromethyl moieties have demonstrated potent growth inhibitory effects in cancer cell lines.[5][6]

Predicted Mechanism of Action: Quinoline derivatives exert their anticancer effects through various mechanisms, often involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and migration.

-

Kinase Inhibition: A significant number of quinoline-based anticancer drugs target protein kinases. The substitution pattern of this compound suggests potential inhibitory activity against receptor tyrosine kinases such as c-Met and epidermal growth factor receptor (EGFR), as well as intracellular signaling kinases like PI3K and mTOR.[4][7] The 4-anilinoquinoline scaffold, a close relative, is a well-established pharmacophore for EGFR inhibitors.[8]

-

Tubulin Polymerization Inhibition: Certain quinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9] The presence of the methoxy group is a common feature in many tubulin inhibitors.

-

Apoptosis Induction: The nitro group can be a critical pharmacophore that contributes to cytotoxicity and apoptosis induction in cancer cells.[6] It is plausible that this compound could induce apoptosis through intrinsic or extrinsic pathways.

A predicted signaling pathway for the anticancer activity of this compound is visualized below.

Caption: Predicted anticancer signaling pathways.

Predicted Antimalarial Activity

Quinoline-containing compounds, such as chloroquine and mefloquine, are cornerstones of antimalarial chemotherapy.[10][11] The mechanism of action for many quinoline antimalarials involves the disruption of hemoglobin digestion in the malaria parasite, Plasmodium falciparum.[10]

Predicted Mechanism of Action: The parasite digests hemoglobin in its acidic food vacuole, releasing toxic free heme. This heme is detoxified by polymerization into hemozoin. Chloroquine, a weak base, accumulates in the acidic food vacuole and is thought to cap the growing hemozoin polymer, preventing further detoxification of heme. The buildup of free heme leads to oxidative stress and parasite death.[10][12] Given its quinoline core, this compound is predicted to share this mechanism of action. The trifluoromethyl group may enhance the lipophilicity of the compound, potentially affecting its accumulation in the food vacuole.

The predicted mechanism of antimalarial action is depicted in the following diagram.

Caption: Predicted antimalarial mechanism of action.

Quantitative Data from Structurally Related Compounds

While no specific data exists for this compound, the following table summarizes the activity of structurally similar compounds against various cancer cell lines and Plasmodium falciparum.

| Compound Class | Specific Compound Example | Target | Activity (IC50/GI50) | Reference |

| Quinoline-derived trifluoromethyl alcohols | 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol | Cancer Cell Proliferation | 14.14 µM | [5] |

| Trifluoromethyl-containing quinazoline derivatives | Compound 10b | PC3, LNCaP, K562 cells | 3.02 µM, 3.45 µM, 3.98 µM | [6] |

| 4-(2-fluorophenoxy)quinoline derivatives | Compound 16 | c-Met kinase, HT-29, MKN-45, A549 cells | 1.1 nM (kinase), 0.08 µM, 0.22 µM, 0.07 µM (cells) | [7] |

| 5-aryl-8-aminoquinoline derivatives | N4-(6-methoxy-4-methyl-2-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)quinolin-8-yl) pentan-1,4-diamine | Plasmodium falciparum | 5-8 (units not specified) | [12] |

| 6-aryl-4-(3,4,5-trimethoxyphenyl)quinoline derivatives | Compound 14u | Huh7, MCF-7, SGC-7901 cells | 0.03-0.18 µM | [9] |

Experimental Protocols

To empirically determine the biological activity of this compound, the following standard experimental protocols are recommended.

In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The test compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions for 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vitro Antimalarial Activity Assay (SYBR Green I-based Assay)

-

Parasite Culture: Chloroquine-sensitive and -resistant strains of Plasmodium falciparum are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum.

-

Drug Plate Preparation: The test compound is serially diluted in 96-well plates.

-

Parasite Addition: Synchronized ring-stage parasites are added to the wells to achieve a final hematocrit of 2% and a parasitemia of 0.5-1%.

-

Incubation: The plates are incubated for 72 hours under a gas mixture of 5% O2, 5% CO2, and 90% N2.

-

Lysis and Staining: Lysis buffer containing SYBR Green I is added to each well and incubated in the dark.

-

Fluorescence Measurement: The fluorescence is measured with a fluorescence plate reader (excitation at 485 nm, emission at 530 nm). The IC50 value is calculated from the dose-response curve.

A generalized workflow for screening the biological activity of a novel compound is presented below.

Caption: Generalized experimental workflow.

Conclusion

Based on a comprehensive analysis of the existing literature on structurally related quinoline derivatives, this compound is predicted to possess significant anticancer and antimalarial properties. The presence of the trifluoromethyl, methoxy, and nitro functional groups on the quinoline scaffold suggests that it may act as a potent inhibitor of key cellular processes in both cancer cells and the Plasmodium falciparum parasite. The predicted mechanisms of action include the inhibition of critical signaling pathways in cancer and the disruption of heme detoxification in malaria. Empirical validation through the experimental protocols outlined in this whitepaper is essential to confirm these predictions and to fully elucidate the therapeutic potential of this novel compound. Further in silico studies, such as molecular docking and ADMET prediction, would also be valuable in guiding future research and development efforts.[2][13][14]

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and biological evaluation of 6-aryl-4-(3,4,5-trimethoxyphenyl)quinoline derivatives with promising antitumor activities as novel colchicine-binding site inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethyl Quinoline Core: A Technical Guide to a Privileged Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. The strategic incorporation of a trifluoromethyl (-CF3) group onto this scaffold significantly enhances its therapeutic potential. The unique properties of the trifluoromethyl group—high electronegativity, metabolic stability, and lipophilicity—can profoundly influence the pharmacokinetic and pharmacodynamic profiles of the parent molecule. This technical guide provides an in-depth exploration of the mechanisms of action of trifluoromethylated quinoline derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory activities. This document summarizes quantitative data, details key experimental protocols, and visualizes complex biological pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Mechanisms of Action

Trifluoromethylated quinoline derivatives have emerged as a promising class of anticancer agents, exerting their effects through a multitude of mechanisms that disrupt cancer cell proliferation, survival, and metastasis.

Kinase Inhibition

A primary mechanism by which these compounds exhibit their anticancer effects is through the inhibition of various protein kinases, which are crucial regulators of cellular signaling pathways dysregulated in cancer.

a) PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central signaling cascade that governs cell growth, proliferation, and survival. Several trifluoromethylated quinoline derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and mTOR.[1]

b) Receptor Tyrosine Kinases (RTKs): These derivatives also target receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor), VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), and c-Met, which are pivotal in tumor angiogenesis and metastasis.[1][2] By blocking the ATP-binding sites of these kinases, the quinoline derivatives inhibit downstream signaling, leading to reduced tumor growth and vascularization.[1][3]

c) SGK1 Inhibition: Serum/glucocorticoid-regulated kinase 1 (SGK1) is another kinase target implicated in cancer cell survival. Specific 4-trifluoromethyl-2-anilinoquinoline derivatives have been identified as potent SGK1 inhibitors.[4]

Quantitative Data: Kinase Inhibitory Activity

| Compound Class | Target Kinase | IC50 (nM) | Cell Line | Reference |

| Imidazo[4,5-c]quinoline Derivative | mTOR | 1 | - | [1] |

| 3-Aryl-quinoline Derivative | VEGFR-2 | - | - | [1] |

| Quinoline Derivative 27 | c-Met | 19 | Leukemia, CNS, Breast | [1] |

| Quinoline Derivative 28 | c-Met | 64 | Leukemia, CNS, Breast | [1] |

| 4-Trifluoromethyl-2-anilinoquinoline (Compound 8b) | SGK1 | - | PC3 | [4] |

| 3-(4-acetylpiperazin-1-yl)-5-(3- nitrobenzylamino)-7-(trifluoromethyl)quinoline | c-Met | - | - | [5] |

Experimental Protocol: In Vitro c-Met Kinase Assay

This protocol describes a common method to determine the direct inhibitory effect of a compound on c-Met kinase activity.

Materials:

-

Recombinant human c-Met kinase domain

-

Poly(Glu,Tyr) 4:1 substrate

-

ATP

-

Test compound (dissolved in DMSO)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white opaque plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

-

Reaction Setup: In a 384-well plate, add 1 µL of the test compound dilution.

-

Add 2 µL of c-Met enzyme and 2 µL of the substrate/ATP mixture.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow for the kinase reaction.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value using non-linear regression.[5][6]

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Certain trifluoromethylquinoline derivatives act as tubulin polymerization inhibitors. They bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics.[7] This leads to mitotic arrest at the G2/M phase of the cell cycle and subsequently induces apoptosis.[7]

Quantitative Data: Tubulin Polymerization Inhibition

| Compound | IC50 (µM) for Tubulin Polymerization | Cell Line | Reference |

| Compound 6b | - | LNCaP | [7] |

| Compound 27c | 2.54 | K562 | [8] |

| Compound 34b | 2.09 | K562 | [8] |

| CA-4 (control) | 2.12 | K562 | [8] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro by monitoring the change in light scattering.

Materials:

-

Purified tubulin protein (>99% pure)

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Test compound

-

Paclitaxel (positive control for polymerization)

-

Nocodazole or Colchicine (positive control for inhibition)

-

96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Plate Preparation: Pre-warm the 96-well plate to 37°C.

-

Reaction Mix: On ice, prepare the reaction mixture containing tubulin protein (e.g., 2 mg/mL) in polymerization buffer with GTP.

-

Compound Addition: Add the test compound at various concentrations to the designated wells. Include wells for positive and negative controls.

-

Initiate Polymerization: Transfer the plate to the 37°C spectrophotometer.

-

Data Acquisition: Measure the absorbance (light scattering) at 340 nm every 30-60 seconds for 60-90 minutes.

-

Data Analysis: Plot the absorbance versus time. An increase in absorbance indicates tubulin polymerization. Calculate the rate and extent of polymerization to determine the inhibitory effect of the compound.[8][9]

Workflow: Tubulin Polymerization Assay

Caption: Experimental workflow for in vitro tubulin polymerization assay.

Induction of Apoptosis and Cell Cycle Arrest

A common consequence of the aforementioned mechanisms is the induction of programmed cell death (apoptosis) and arrest of the cell cycle. Trifluoromethylated quinoline derivatives have been shown to arrest cancer cells in the G2/M phase, consistent with the disruption of microtubule function.[7] Furthermore, these compounds can induce apoptosis, as evidenced by increased Annexin V staining and modulation of apoptosis-related proteins like Bcl-2 and Bax.[10][11]

Experimental Protocol: Apoptosis and Cell Cycle Analysis by Flow Cytometry

This protocol outlines the use of flow cytometry to quantify apoptosis (using Annexin V/Propidium Iodide staining) and analyze cell cycle distribution (using Propidium Iodide staining).

Materials:

-

Cancer cell line

-

Trifluoromethylated quinoline derivative

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI) staining solution with RNase A

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Flow cytometer

Procedure for Apoptosis Assay:

-

Cell Treatment: Treat cells with the test compound for a specified duration (e.g., 24, 48 hours).

-

Harvest Cells: Collect both adherent and floating cells.

-

Washing: Wash cells twice with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI solution.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[12][13]

Procedure for Cell Cycle Analysis:

-

Cell Treatment and Harvesting: As described for the apoptosis assay.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix for at least 30 minutes on ice.

-

Washing: Wash the fixed cells twice with PBS.

-

Staining: Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[12]

Other Anticancer Mechanisms

-

HDAC1 Inhibition: The compound FKL117, a trifluoromethyl quinoline derivative, has been shown to target and inhibit histone deacetylase 1 (HDAC1), leading to increased histone acetylation, cell cycle arrest at G2/M, and apoptosis in cervical cancer cells.[11]

-

Sodium Channel Blockade: While primarily investigated for analgesic and antiepileptic effects, certain quinoline-derived trifluoromethyl alcohols block sodium channels. This mechanism could have implications for cancer therapy, as ion channel activity is increasingly linked to cancer progression.[14]

-

Downregulation of Lumican: A novel quinoline derivative, 91b1, was found to exert its anticancer effect by downregulating the expression of Lumican, a proteoglycan implicated in tumorigenesis.[2][15]

Antimicrobial Mechanisms of Action

The trifluoromethyl group is also a key feature in quinoline derivatives with potent antimicrobial activity, particularly against drug-resistant bacterial strains.

Inhibition of Bacterial Topoisomerases

The primary antimicrobial mechanism for many of these compounds is the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV.[16] These enzymes are critical for DNA replication, repair, and recombination. By stabilizing the covalent complex between the topoisomerase and bacterial DNA, these derivatives lead to an accumulation of double-strand breaks, ultimately causing bacterial cell death.[16] Some derivatives may act as allosteric inhibitors, offering a way to overcome existing fluoroquinolone resistance.[16]

Quantitative Data: Antimicrobial Activity (MIC)

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Quinoline Derivative 3 | MRSA | - | [9] |

| Quinoline Derivative 3 | VRE | - | [9] |

| Quinoline Derivative 4 | MRSA | 0.75 | [9] |

| Quinoline Derivative 4 | VRE | 0.75 | [9] |

| Quinoline Derivative 6 | MRSA | 1.5 | [9] |

MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus.

Experimental Protocol: DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

Purified E. coli DNA gyrase

-

Relaxed plasmid DNA (e.g., pBR322)

-

ATP

-

Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)

-

Test compound

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Reaction Setup: On ice, combine the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.

-

Enzyme Addition: Add DNA gyrase to the reaction mixtures.

-

Initiate Reaction: Add ATP to start the reaction.

-

Incubation: Incubate at 37°C for 30-60 minutes.

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.

-

Visualization: Stain the gel, visualize under UV light, and quantify the amount of supercoiled DNA to determine the extent of inhibition.[5][17]

Mechanism: Inhibition of Bacterial DNA Gyrase

Caption: Mechanism of bacterial DNA gyrase inhibition.

Anti-inflammatory Mechanisms of Action

Trifluoromethylated quinoline derivatives also possess anti-inflammatory properties, targeting key enzymes and receptors involved in the inflammatory response.

Inhibition of Inflammatory Enzymes and Receptors

These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, phosphodiesterase 4 (PDE4), and tumor necrosis factor-α converting enzyme (TACE).[18] Additionally, some derivatives act as antagonists of the transient receptor potential vanilloid 1 (TRPV1), a key receptor in pain and inflammation signaling.[13][18] The specific substitutions on the quinoline ring dictate the primary target and pharmacological activity.[13]

Experimental Protocol: PDE4 Inhibition Assay (Fluorescence Polarization)

This assay measures the inhibition of PDE4, which hydrolyzes cAMP.

Materials:

-

Recombinant human PDE4 enzyme

-

Fluorescently labeled cAMP (FAM-cAMP)

-

Assay buffer

-

Binding agent (binds to the hydrolyzed product, 5'-AMP)

-

Test compound

-

384-well black plate

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound.

-

Reaction Setup: Add the test compound, PDE4 enzyme, and FAM-cAMP substrate to the wells of the 384-well plate.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

-

Termination and Binding: Add a binding agent to stop the reaction and bind to the resulting 5'-AMP.

-

Signal Detection: Incubate for 30 minutes, then measure the fluorescence polarization. Low polarization indicates inhibition of PDE4 (less FAM-cAMP is hydrolyzed).

-

Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value.[14][19][20]

Conclusion

The trifluoromethylated quinoline scaffold is a remarkably versatile platform for the development of novel therapeutics. The incorporation of the trifluoromethyl group confers advantageous properties that lead to potent and diverse mechanisms of action against cancer, microbial infections, and inflammation. The ability of these derivatives to target a wide array of proteins, including kinases, tubulin, bacterial topoisomerases, and inflammatory enzymes, underscores their significance in modern drug discovery. The data and protocols presented in this guide offer a foundational resource for the continued exploration and optimization of this promising class of compounds, paving the way for the development of next-generation therapies for a range of human diseases.

References

- 1. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 9. interchim.fr [interchim.fr]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

The Nitro Group's Crucial Role in the Biological Activity of Quinoline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic and natural bioactive compounds. Its rigid, planar structure and ability to intercalate with DNA and interact with various enzymatic targets have made it a cornerstone in the development of therapeutic agents. The introduction of substituents onto the quinoline ring system profoundly influences its physicochemical properties and biological activity. Among these, the nitro (NO₂) group, a potent electron-withdrawing moiety, has been shown to be a critical determinant of the pharmacological profile of many quinoline derivatives. This technical guide provides an in-depth analysis of the role of the nitro group in modulating the activity of quinoline compounds, with a focus on their applications in oncology, infectious diseases, and parasitology. We will delve into the structure-activity relationships, mechanisms of action, and relevant experimental protocols to provide a comprehensive resource for researchers in the field.

Physicochemical Impact of the Nitro Group

The nitro group significantly alters the electronic and steric properties of the quinoline nucleus. As a strong electron-withdrawing group, it reduces the electron density of the aromatic system, a property that can enhance interactions with biological targets and influence the compound's metabolic stability.[1][2] This electron-withdrawing nature can also facilitate nucleophilic substitution reactions, offering synthetic handles for further molecular elaboration.[1] The position of the nitro group on the quinoline ring is crucial in determining its impact on the molecule's overall properties and, consequently, its biological activity.

Anticancer Activity of Nitroquinolines

The incorporation of a nitro group into the quinoline scaffold has yielded a number of potent anticancer agents. These compounds often exhibit cytotoxicity against a range of cancer cell lines, with some demonstrating promising activity in preclinical models.

Mechanism of Action in Cancer

The anticancer mechanisms of nitroquinolines are often multifaceted. One prominent mechanism is the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, certain 3-nitroquinoline derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is frequently overexpressed in various cancers.[3][4] Inhibition of EGFR blocks downstream signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, leading to cell cycle arrest and apoptosis.[5][6]

Another important target for some nitroquinoline compounds is the Forkhead box M1 (FoxM1) transcription factor.[7] FoxM1 is a key regulator of cell cycle progression and is often overexpressed in cancer, contributing to tumorigenesis.[8][9] Inhibition of FoxM1 signaling by nitroquinolines can suppress cancer cell proliferation, colony formation, and migration.[7]

Furthermore, some nitro-substituted 8-hydroxyquinolines, like nitroxoline, exert their anticancer effects through the generation of reactive oxygen species (ROS), often enhanced by the presence of copper ions.[10][11] This increase in intracellular ROS induces oxidative stress, leading to cellular damage and apoptosis.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected nitroquinoline compounds.

| Compound Class | Specific Compound/Derivative | Cancer Cell Line(s) | Activity Metric | Value | Reference(s) |

| 3-Nitroquinolines | Various derivatives | A431 (epidermoid carcinoma), MDA-MB-468 (breast cancer) | IC₅₀ | Micromolar to nanomolar range | [3][4] |

| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Nitroxoline | Various human cancer cell lines | IC₅₀ | 5-10 fold lower than other 8-hydroxyquinoline congeners | [10][11] |

| Quinoline-based dihydrazones | Compound 3b | MCF-7 (breast cancer) | IC₅₀ | 7.016 µM | [12] |

| Quinoline-based dihydrazones | Compound 3c | MCF-7 (breast cancer) | IC₅₀ | 7.05 µM | [12] |

| Novel quinoline derivatives with nitrones/oximes | Compound 6c | Not specified | IC₅₀ | 0.45-0.91 µM | [13] |

| Novel quinoline derivatives with nitrones/oximes | Compound 6e | Not specified | IC₅₀ | 0.45-0.91 µM | [13] |

| Novel quinoline derivatives with nitrones/oximes | Compound 6f | Not specified | IC₅₀ | 0.45-0.91 µM | [13] |

Signaling Pathway Diagrams

Antimicrobial Activity of Nitroquinolines

Nitro-substituted quinolines, particularly nitroxoline (8-hydroxy-5-nitroquinoline), have demonstrated broad-spectrum antimicrobial activity.[14][15] This includes efficacy against Gram-positive and Gram-negative bacteria, fungi, and even multidrug-resistant (MDR) pathogens.[5][16]

Mechanism of Action in Microbes

The primary antimicrobial mechanism of nitroxoline involves the chelation of divalent metal ions, such as zinc (Zn²⁺) and iron (Fe³⁺), which are essential for bacterial enzymatic processes and cell wall integrity.[16][17] By sequestering these metal ions, nitroxoline disrupts critical cellular functions, leading to bacteriostatic or bactericidal effects.[16] This mechanism is distinct from many conventional antibiotics, which may contribute to its activity against resistant strains.[16] Additionally, nitroxoline can disrupt the bacterial outer membrane and inhibit biofilm formation.[16]

Quantitative Data: Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of nitroxoline.

| Organism(s) | Strain(s) | Activity Metric | Value | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Enterobacteriaceae | E. coli, P. rettgeri, K. pneumoniae (including ESBL-producing and carbapenemase-producing strains) | MIC₅₀ | 8 µg/mL (42.04 µM) |[5] | | Enterobacteriaceae | E. coli, P. rettgeri, K. pneumoniae (including ESBL-producing and carbapenemase-producing strains) | MBC₅₀ | 32 µg/mL (168.28 µM) |[5] | | Mycobacterium tuberculosis complex (MTBC) | 18 clinical isolates (including MDR strains) | MIC₉₀ | 4 mg/L |[18][19] | | Aspergillus fumigatus | Not specified | MIC | 6 mg/L |[14] |

Antimalarial Activity of Nitroquinolines

The quinoline core is central to many antimalarial drugs, and the introduction of a nitro group has been explored to develop new agents effective against drug-resistant strains of Plasmodium falciparum.

Mechanism of Action in Plasmodium

While the precise mechanism for all nitro-substituted antimalarials is not fully elucidated, some, like 4-nitro-styrylquinoline, exhibit a distinct mode of action from traditional quinoline antimalarials such as chloroquine.[20] They do not appear to inhibit hemozoin formation but instead act early in the parasite's intraerythrocytic life cycle, potentially inhibiting merozoite invasion.[20]

Quantitative Data: Antimalarial Activity

The following table summarizes the in vitro antimalarial activity of a representative nitroquinoline compound.

| Compound Class | Specific Compound | Plasmodium falciparum Strain(s) | Activity Metric | Value | Reference(s) |

| 4-Nitro-styrylquinoline | UCF 501 | Dd2 (chloroquine-resistant), 3D7 (chloroquine-sensitive) | IC₅₀ | Submicromolar range | [20] |

Experimental Protocols